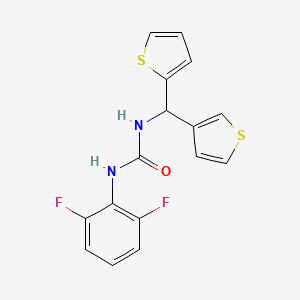

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS2/c17-11-3-1-4-12(18)15(11)20-16(21)19-14(10-6-8-22-9-10)13-5-2-7-23-13/h1-9,14H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDBWTURWOWIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and urea formation. Common reagents used in this synthesis include catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines.

Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiophene derivatives similar to 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea. For instance, compounds with thiophene rings have shown significant activity against gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.95 to 15.62 µg/mL, indicating their potential as effective antimicrobial agents .

Antitumor Activity

Compounds containing the difluorophenyl group have been investigated for their antitumor effects. A related study demonstrated that derivatives with similar structural motifs exhibited selective inhibition of cancer cell lines, particularly those with BRAFV600 mutations. The pharmacological evaluation indicated promising antitumor activity with well-tolerated dosages in clinical settings .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 1.95 | |

| Compound B | Antimicrobial | 15.62 | |

| Compound C | Antitumor | IC50 = 20 nM | |

| Compound D | Antitumor | IC50 = 7 nM |

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of thiophene derivatives against S. aureus, researchers synthesized several compounds and tested their antimicrobial properties using tube dilution techniques. The results indicated that specific substitutions on the thiophene ring significantly enhanced antimicrobial activity, paving the way for further optimization of these compounds for clinical use .

Case Study 2: Antitumor Screening

A clinical trial evaluated the safety and efficacy of a derivative similar to this compound in patients with melanoma. The trial reported that the compound was well tolerated at doses up to 400 mg twice daily and showed promising antitumor activity against BRAFV600-mutant melanoma cells .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets. The difluorophenyl and thiophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituents, heterocycles, and functional groups, leading to distinct electronic and steric properties:

- The difluorophenyl group in the target and BJ51671 increases electronegativity, improving binding specificity compared to non-fluorinated analogs.

Lipophilicity :

- The target compound’s bis-thiophene structure likely results in higher logP (estimated ~3.5) than BJ51671 (logP ~2.8) due to furan’s lower aromaticity and pyrazine’s polarity.

Research Findings and Hypotheses

- Crystallography : SHELX programs () are widely used for small-molecule refinement. If the target compound’s crystal structure is resolved via SHELXL, bond angles/ligand interactions could be compared to the Factor VIIa inhibitor’s structure (e.g., urea carbonyl orientation) .

- Structure-Activity Relationships (SAR): Replacing pyrazine (BJ51671) with thiophenes may reduce H-bond donor capacity but increase hydrophobic interactions. The absence of a sulfonyl group (vs. BJ51745) limits the target compound’s interaction with polar residues in enzyme active sites.

Biological Activity

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a synthetic organic compound notable for its unique molecular structure and potential biological activities. Its molecular formula is , and it features a urea functional group combined with difluorophenyl and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential applications in anti-inflammatory and anticancer therapies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have explored the anticancer potential of urea derivatives, including this compound. Research indicates that compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines, including renal cancer cells. For instance, derivatives based on lenalidomide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving histone deacetylase (HDAC) inhibition .

Anti-inflammatory Activity

Compounds with thiophene and urea functionalities have been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . The structure of this compound suggests it may possess similar anti-inflammatory capabilities.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Potential interaction with enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Possible binding to receptors that mediate cellular signaling pathways related to cancer and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in malignant cells through various pathways, including the modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

A study focused on the synthesis and biological evaluation of urea derivatives found that specific compounds exhibited IC50 values as low as 9.88 µM against renal cancer cell lines, indicating potent anticancer activity . The mechanism was linked to HDAC inhibition, which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis.

Study 2: Anti-inflammatory Properties

In another investigation, compounds structurally related to this compound were tested for their ability to reduce edema in animal models. Results showed significant reductions in inflammation markers compared to controls, suggesting a strong potential for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea?

- Methodology : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Prepare the thiophene-substituted methyl group via gold(I)-catalyzed cyclization of alkynyl thioanisoles (e.g., 2-alkynyl thioanisoles), ensuring regioselectivity .

- Step 2 : Couple the 2,6-difluorophenyl isocyanate with the thiophene intermediate under anhydrous conditions (e.g., THF, 0–5°C).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiophene substituents and urea linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm) and urea NH (δ 8.2–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₃F₂N₂OS₂) .

- FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. What are the key stability considerations during handling?

- Guidelines :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the urea moiety.

- Avoid prolonged exposure to light or moisture. Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced Research Questions

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?

- Approach :

- Obtain single crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement to resolve bond angles and torsional strain in the thiophene-urea linkage .

- Correlate crystal packing (e.g., hydrogen-bonding networks) with solubility and bioavailability. For example, fluorophenyl groups enhance membrane permeability via lipophilic interactions .

Q. What computational methods predict binding affinities for enzyme targets?

- Protocol :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s X-ray structure. Target enzymes like kinases or cytochrome P450 isoforms.

- Validate with MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

- Troubleshooting :

- Purity : Re-test compound batches via LC-MS to exclude impurities (>98% purity required).

- Assay Conditions : Optimize buffer pH (e.g., 7.4 for physiological mimicry) and DMSO concentration (<0.1% to avoid solvent toxicity).

- Control Experiments : Compare with structurally similar urea derivatives (e.g., 1-(2-chlorophenyl)-3-[thiophen-3-yl]urea) to isolate substituent effects .

Q. What strategies enhance selectivity in receptor modulation?

- Design :

- Introduce steric hindrance via methyl groups on thiophene rings to reduce off-target binding.

- Replace fluorine with chlorine in the difluorophenyl group to alter electron-withdrawing effects and improve affinity for G-protein-coupled receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.